ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the purine core: This involves the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the sulfanyl group: This step usually requires the use of thiol reagents under mild conditions to avoid degradation of the purine core.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate .
- 1,3-Dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
Ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is unique due to its specific structural features, such as the presence of the sulfanyl group and the purine core.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-14(24)11-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13-8-6-7-12(2)9-13/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
PXICLAMZDAZKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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